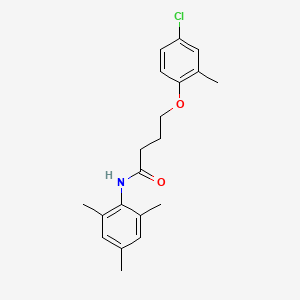![molecular formula C18H21BrN4O2S B10930077 (2Z)-2-{[1-(4-bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]imino}-3-(2-methoxyethyl)-1,3-thiazolidin-4-one](/img/structure/B10930077.png)
(2Z)-2-{[1-(4-bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]imino}-3-(2-methoxyethyl)-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[1-(4-BROMOBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]IMINO}-3-(2-METHOXYETHYL)-1,3-THIAZOLAN-4-ONE is a complex organic compound that features a pyrazole ring, a thiazolidinone ring, and a bromobenzyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-BROMOBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]IMINO}-3-(2-METHOXYETHYL)-1,3-THIAZOLAN-4-ONE typically involves multi-step organic reactions. One common method involves the condensation of 4-bromobenzylamine with 3,5-dimethyl-1H-pyrazole-4-carbaldehyde to form an imine intermediate. This intermediate is then reacted with 2-methoxyethyl isothiocyanate to yield the final thiazolidinone product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[1-(4-BROMOBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]IMINO}-3-(2-METHOXYETHYL)-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen or add hydrogen to the compound.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while substitution could introduce an azide or thiol group.
Applications De Recherche Scientifique
2-{[1-(4-BROMOBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]IMINO}-3-(2-METHOXYETHYL)-1,3-THIAZOLAN-4-ONE has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions or as a probe in molecular biology.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2-{[1-(4-BROMOBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]IMINO}-3-(2-METHOXYETHYL)-1,3-THIAZOLAN-4-ONE involves its interaction with molecular targets such as enzymes or receptors. The bromobenzyl group can facilitate binding to specific sites, while the pyrazole and thiazolidinone rings can interact with other parts of the target molecule. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{[1-(4-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]IMINO}-3-(2-METHOXYETHYL)-1,3-THIAZOLAN-4-ONE
- 2-{[1-(4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]IMINO}-3-(2-METHOXYETHYL)-1,3-THIAZOLAN-4-ONE
Uniqueness
The presence of the bromobenzyl group in 2-{[1-(4-BROMOBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]IMINO}-3-(2-METHOXYETHYL)-1,3-THIAZOLAN-4-ONE makes it unique compared to its analogs with different halogen substitutions. The bromine atom can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications.
Propriétés
Formule moléculaire |
C18H21BrN4O2S |
|---|---|
Poids moléculaire |
437.4 g/mol |
Nom IUPAC |
2-[1-[(4-bromophenyl)methyl]-3,5-dimethylpyrazol-4-yl]imino-3-(2-methoxyethyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H21BrN4O2S/c1-12-17(20-18-22(8-9-25-3)16(24)11-26-18)13(2)23(21-12)10-14-4-6-15(19)7-5-14/h4-7H,8-11H2,1-3H3 |
Clé InChI |
OASRQJKYEGZAOX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1CC2=CC=C(C=C2)Br)C)N=C3N(C(=O)CS3)CCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-[(4-ethoxyphenoxy)methyl]phenyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10930005.png)
![6-(3,4-dichlorophenyl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10930011.png)
![[1,3-dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl][4-(furan-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B10930019.png)
![N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-({5-[(5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B10930032.png)

![1-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-3-propylthiourea](/img/structure/B10930036.png)
![4-[5-[(2-methoxyphenoxy)methyl]furan-2-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10930038.png)
![2-(3-methylphenyl)-N-{4-[(E)-phenyldiazenyl]phenyl}quinoline-4-carboxamide](/img/structure/B10930043.png)
![N-(1,5-dimethyl-1H-pyrazol-3-yl)-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide](/img/structure/B10930050.png)
![4-({(E)-[4-(difluoromethoxy)-3-ethoxyphenyl]methylidene}amino)-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B10930051.png)
![1-ethyl-N-(2-methoxyethyl)-4-{[(5-methyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}-1H-pyrazole-3-carboxamide](/img/structure/B10930069.png)
![2-{[(1-ethyl-1H-pyrazol-3-yl)methyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B10930082.png)
![N-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl]-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10930088.png)
![N-(2,5-dimethoxyphenyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10930093.png)
